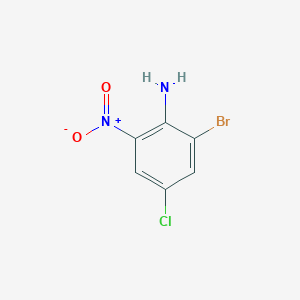

2-Bromo-4-chloro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCIWMOFULRTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453945 | |

| Record name | 2-bromo-4-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-25-8 | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-chloro-6-nitroaniline CAS number

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-nitroaniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the CAS number 827-25-8. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and modern analytical techniques for its characterization. Furthermore, it addresses critical safety and handling protocols and explores its potential as a versatile building block in medicinal chemistry and materials science. Due to the limited specific experimental data for this exact isomer, this guide leverages established principles and data from closely related isomers, particularly 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6), to provide a robust and scientifically grounded resource.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is a polysubstituted aniline featuring bromine, chlorine, and a nitro group on the benzene ring. These functional groups impart distinct reactivity and properties, making it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 827-25-8 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |

| Molecular Weight | 251.47 g/mol | [3][4] |

| Synonyms | Benzenamine, 2-bromo-4-chloro-6-nitro- | [4] |

| InChI Key | NPCIWMOFULRTDX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. While comprehensive data for CAS 827-25-8 is not widely published, key properties have been reported by chemical suppliers. For context, properties of the closely related isomer, 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6), are also provided.

| Property | This compound (CAS 827-25-8) | 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6) |

| Appearance | Solid | Pale yellow to orange powder/crystal[5] |

| Melting Point | 106 °C[2] | 176-178 °C[5] |

| Boiling Point | Not reported | 344.7 °C (Predicted) |

| Purity | ≥95-98% (Commercially available) | [2][4] |

The significant difference in melting points between the two isomers underscores how the relative positions of substituents dramatically influence the crystal lattice energy and intermolecular forces.

Synthesis and Purification

The synthesis of halogenated nitroanilines typically involves electrophilic aromatic substitution on an appropriately substituted aniline or nitrobenzene precursor. The directing effects of the existing substituents are paramount in determining the regioselectivity of the reaction.

Causality in Synthetic Design

The synthesis of this compound would logically start from a precursor where the directing effects of the substituents facilitate the desired substitution pattern. A plausible route involves the bromination of 4-chloro-2-nitroaniline. In this precursor, the amino (-NH₂) group is a powerful ortho-, para- director and activator, while the nitro (-NO₂) and chloro (-Cl) groups are deactivating meta-directors. The position ortho to the activating amino group and meta to the nitro group is highly favored for electrophilic bromination.

Representative Experimental Protocol: Synthesis of Halogenated Nitroaniline

This protocol is adapted from a known procedure for the synthesis of the isomer 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6) and illustrates the general principles applicable to the target compound.[5][6]

Objective: To synthesize a brominated nitroaniline derivative via electrophilic bromination.

Materials:

-

Starting Material (e.g., 2-chloro-4-nitroaniline)

-

Brominating Agent (e.g., Sodium Bromide/Sodium Bromate or Bromine/H₂O₂)[7][8]

-

Extraction Solvent (e.g., Dichloromethane)[6]

-

Purification Media (Silica Gel)[6]

Procedure:

-

Dissolution: Dissolve the starting aniline (e.g., 2-chloro-4-nitroaniline, 1 equivalent) in the chosen acidic medium (e.g., aqueous acetic acid or sulfuric acid) in a three-neck flask equipped with a magnetic stirrer.[6]

-

Introduction of Brominating Species: Add the brominating agent. This can be a source of Br⁺, such as a mixture of potassium bromide and an oxidizing agent, which generates bromine in situ.[6] For instance, a combination of sodium bromide and sodium chlorate or hydrogen peroxide can be used.[6][8]

-

Reaction Control: Maintain the reaction at a controlled temperature (e.g., 30-65 °C) to ensure selective bromination and minimize side product formation.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent like dichloromethane. Combine the organic phases and wash with water and brine.[6]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel, typically with a non-polar/polar solvent system like petroleum ether and ethyl acetate, to yield the pure product.[6]

Caption: Generalized workflow for the synthesis and purification of a halogenated nitroaniline.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in subsequent research and development. A multi-technique approach is standard practice.

-

Gas Chromatography (GC): GC, particularly with a specific detector like a Nitrogen-Phosphorus Detector (NPD) or coupled with Mass Spectrometry (GC-MS), is a powerful technique for determining the purity of aniline derivatives and identifying any related impurities.[5][9]

-

High-Performance Liquid Chromatography (HPLC): As many nitroanilines can be thermolabile, HPLC is an excellent alternative to GC.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the target compound from starting materials and by-products.[10] UV detection is suitable due to the chromophoric nature of the nitroaromatic system.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is indispensable for unambiguous structural elucidation. Infrared (IR) spectroscopy can confirm the presence of key functional groups such as the N-H stretches of the amine and the characteristic asymmetric and symmetric stretches of the nitro group.

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample using reversed-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile. Create a series of working standards by serial dilution to construct a calibration curve.[10]

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase diluent to a known concentration.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Set based on the UV maximum of the analyte.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Run the standards to generate a calibration curve. Inject the sample and determine its purity by comparing the peak area of the main component to the total peak area (area percent method) or quantify against the calibration curve.[12]

Caption: Standard workflow for the analytical characterization of a target compound by HPLC.

Safety, Handling, and Storage

Substituted anilines, particularly those with nitro groups, must be handled with care. They are often toxic and can be irritating to the skin, eyes, and respiratory system.[13][14]

| Hazard Class | Statement |

| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[13][15] |

| Skin Irritation | Causes skin irritation.[13][15] |

| Eye Irritation | Causes serious eye irritation.[13][15] |

| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[13] |

Self-Validating Safety Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[16] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[16]

-

Respiratory Protection: If dust formation is likely, use a full-face respirator with an appropriate particle filter.[16]

-

-

Handling: Avoid dust formation and contact with skin and eyes.[16] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. Consider storing under an inert atmosphere as some anilines can be sensitive to air.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a chemical scaffold. The aniline moiety is a common feature in many pharmaceutical compounds, though its use can be associated with metabolic instability and toxicity concerns.[17][18][19][20] The highly substituted nature of this compound offers a unique starting point for creating diverse molecular libraries.

Strategic Value as a Building Block:

-

Multiple Reaction Sites: The amino group can be readily acylated, alkylated, or diazotized. The nitro group can be reduced to an amine, providing another site for functionalization. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents.

-

Structural Diversity: The ability to selectively modify each of the functional groups enables chemists to fine-tune the steric and electronic properties of derivative compounds.[21] This is crucial for optimizing a molecule's binding affinity to a biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: In drug discovery, problematic chemical groups are often replaced with bioisosteres to improve a compound's properties.[18][19] While the aniline core itself can be a "structural alert," the diverse substitution pattern of this molecule allows it to serve as a precursor for more complex, rigid structures that may mitigate the typical metabolic liabilities of simpler anilines.[18][19]

This compound and its derivatives are therefore of significant interest for synthesizing novel candidates for anti-cancer, anti-inflammatory, and antimicrobial agents.[21]

References

-

2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Synthesis process of 2-cyano-4-nitro-6-bromaniline. (n.d.). Google Patents.

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 7, 2026, from [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Can Aniline Be Used In Drug Development? (2025, February 17). Bloom Tech. Retrieved January 7, 2026, from [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 25). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Method 8131: Aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved January 7, 2026, from [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.). Google Patents.

-

Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. Retrieved January 7, 2026, from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 6. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. cresset-group.com [cresset-group.com]

- 18. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biopartner.co.uk [biopartner.co.uk]

- 21. bloomtechz.com [bloomtechz.com]

An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitroaniline: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-6-nitroaniline (CAS No. 99-29-6), a key chemical intermediate. This document delves into its chemical and physical properties, detailed synthesis protocols, spectroscopic profile, and critical safety information, offering a vital resource for its application in research and development.

Core Chemical Properties and Structure

This compound is a substituted aniline derivative with the molecular formula C₆H₄BrClN₂O₂.[1][2][3] Its structure, featuring bromine, chlorine, and a nitro group on the aniline ring, makes it a versatile building block in organic synthesis.

The key physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 99-29-6 | [2][3][4][5] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2][3] |

| Molecular Weight | 251.47 g/mol | [1][3] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [4][5][6] |

| Melting Point | 176-178 °C | [4][5] |

| Boiling Point | 344.7 °C at 760 mmHg | [6] |

| Density | 1.9 g/cm³ | [6] |

| InChI Key | GLUCALKKMFBJEB-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2-chloro-4-nitroaniline. Several methods have been reported, with variations in the brominating agent and reaction conditions.

Laboratory-Scale Synthesis Protocol

A common laboratory procedure involves the reaction of 2-chloro-4-nitroaniline with a brominating agent in a suitable solvent system. One detailed method utilizes a mixture of potassium bromide and a layered double hydroxide (LDH) catalyst.[1][4]

Experimental Protocol:

-

Reactant Preparation: Dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[1][4]

-

Reaction Setup: Transfer the solution to a 50 mL three-neck flask equipped with a magnetic stirrer and place it in a thermostatic water bath.[1][4]

-

Reaction Conditions: Control the reaction temperature at 50 °C and stir the mixture at 30 °C for 1 hour.[1][4]

-

Catalyst Addition: Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.[1][4]

-

Work-up and Purification:

-

Upon reaction completion, extract the solution with dichloromethane.[1][6]

-

Combine the organic phases and add silica gel (200-300 mesh) for adsorption.[1][6]

-

Remove the dichloromethane by distillation under reduced pressure.[1][6]

-

Purify the residue by column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to yield the pure product.[1][6]

-

This method reports a high yield of the desired product, a yellow solid, at approximately 95%.[1][6]

Industrial Synthesis Approach

An alternative industrial-scale synthesis involves the use of hydrobromic acid and sodium chlorate as the oxidizing agent in an acidic medium.[1]

Experimental Protocol:

-

Acid Preparation: Prepare a bottom acid by adding 60g of sulfuric acid and 240g of water to 450g of brominated waste acid.[1]

-

Reactant Addition: Add 90g of 2-chloro-4-nitroaniline and 44.2g of hydrobromic acid to the bottom acid.[1]

-

Oxidant Addition: Prepare a solution of 19.5g of sodium chlorate and add it dropwise to the reaction mixture, maintaining the temperature at 35 °C.[1]

-

Reaction Progression: Allow the temperature to rise to 65 °C and maintain it until the reaction is complete.[1]

-

Isolation: Isolate the product by suction filtration and washing to obtain this compound with a purity of 99.1%.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for NMR Analysis: [8]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is available for reference.[9]

Expected IR Absorption Bands: [8]

-

N-H stretching (Aniline): Typically in the range of 3300-3500 cm⁻¹.

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Br stretching: Typically below 800 cm⁻¹.

-

C-Cl stretching: Generally in the range of 600-800 cm⁻¹.

General Experimental Protocol for IR Analysis (KBr Pellet Method): [8]

-

Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[3] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.[10]

General Experimental Protocol for GC-MS Analysis: [8]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or dichloromethane.

-

Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS) for analysis.

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[11] The presence of multiple functional groups allows for a variety of chemical transformations. The amino group can be diazotized and subsequently coupled to form azo dyes.[12] The halogen substituents can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[12] The nitro group can be reduced to an amino group, providing a route to various diamino compounds.

Its applications include:

-

Analytical Chemistry: Used in gas chromatography for analytical determinations.[4][5]

-

Organic Synthesis: A key building block for pharmaceuticals and dyes.[11]

-

Crystallography: Its hydrogen bonding patterns have been studied in crystallographic research.[4]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification: [3][13]

-

Acute Toxicity: Toxic if swallowed or in contact with skin.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

Precautionary Measures: [13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.

-

First Aid:

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

-

PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

-

Secure Your Supply of 2-Bromo-6-chloro-4-nitroaniline: A Key Intermediate. (n.d.). Retrieved from [Link]

Sources

- 1. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-6-chloro-4-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) IR Spectrum [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

2-Bromo-4-chloro-6-nitroaniline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-chloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (C₆H₄BrClN₂O₂), a key intermediate in organic synthesis. This document synthesizes crystallographic data, spectroscopic analyses, and synthetic methodologies to offer a detailed understanding of this compound. By elucidating the interplay of its substituent groups and their influence on the molecule's properties, this guide serves as an essential resource for researchers in medicinal chemistry, materials science, and synthetic chemistry.

Introduction: Significance and Applications

This compound is a substituted aromatic amine of significant interest in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring, featuring bromo, chloro, and nitro groups, provides multiple reaction sites for further chemical transformations. This makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes. Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and ensuring the quality of downstream products. This guide provides an in-depth analysis of its structural and spectroscopic properties.

Molecular Structure Elucidation

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and intermolecular interactions, forming the foundation of our structural understanding.

Crystallographic Analysis

A pivotal study by Glidewell (2005) elucidated the crystal structure of this compound, revealing key structural features.[1] The molecule crystallizes in a well-defined arrangement, stabilized by intermolecular hydrogen bonds.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Source |

| Chemical Formula | C₆H₄BrClN₂O₂ | [2] |

| Molecular Weight | 251.47 g/mol | [3] |

| Crystal System | Orthorhombic | [1] (Inferred) |

| Space Group | Pna2₁ (for a related compound) | [1] (Inferred) |

| Melting Point | 176-178 °C | [1] |

The crystallographic data reveals significant hydrogen bonding between the amine protons and the nitro group of adjacent molecules, forming chains within the crystal lattice.[1] This intermolecular interaction is a critical factor in the compound's physical properties, such as its melting point and solubility.

Caption: 2D molecular structure of this compound with atom numbering.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound in a laboratory setting. The following sections detail the expected spectral data based on its known structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show two distinct signals for the aromatic protons and a broad signal for the amine protons. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The amine protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals for the six aromatic carbons, as they are all chemically non-equivalent due to the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C1-NH₂ | - | ~145 | Attached to electron-donating amine and electron-withdrawing halogens. |

| C2-Br | - | ~110 | Shielded by the amine group and deshielded by the bromine. |

| C3-H | ~8.0-8.2 | ~125 | Deshielded by the adjacent nitro group. |

| C4-NO₂ | - | ~140 | Attached to the strongly electron-withdrawing nitro group. |

| C5-H | ~8.2-8.4 | ~128 | Deshielded by the adjacent nitro group and influenced by the ortho-chloro group. |

| C6-Cl | - | ~120 | Shielded by the amine group and deshielded by the chlorine. |

| -NH₂ | ~5.0-6.0 (broad) | - | Exchangeable protons, chemical shift is solvent and concentration dependent. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3500 | -NH₂ | Asymmetric and symmetric stretching |

| 1600-1630 | -NH₂ | Scissoring (bending) |

| 1500-1550 | -NO₂ | Asymmetric stretching |

| 1330-1370 | -NO₂ | Symmetric stretching |

| 1000-1100 | C-Cl | Stretching |

| 550-650 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine, with their characteristic isotopic distributions, will result in a distinctive pattern for the molecular ion peak.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[4] The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl).

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).[5] Cleavage of the carbon-halogen bonds may also be observed.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of 2-chloro-4-nitroaniline.[3]

Caption: General synthetic workflow for this compound.

General Synthetic Procedure

A common method involves the electrophilic bromination of 2-chloro-4-nitroaniline using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.[3] The reaction is typically carried out at a controlled temperature to ensure selective monobromination at the position ortho to the amine group.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for precise chemical shift referencing.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogeneous solution.

-

Place the NMR tube in the spectrometer for analysis.

Protocol: FTIR Sample Preparation (ATR Method)

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after analysis.

Protocol: Mass Spectrometry Sample Preparation (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

-

The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer for ionization and analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a toxic solid.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The molecular structure of this compound is well-defined, with its key features elucidated by X-ray crystallography and further characterized by a suite of spectroscopic techniques. This in-depth understanding of its structure, properties, and synthesis is crucial for its effective use as a versatile intermediate in the development of new chemical entities. The protocols and data presented in this guide provide a solid foundation for researchers working with this important compound.

References

-

Glidewell, C. (2005). Hydrogen bonding in C-substituted nitroanilines: simple C(8) chains in 2-bromo-6-chloro-4-nitroaniline. Acta Crystallographica Section C, Crystal Structure Communications. [Link]

-

PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved January 11, 2026, from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved January 11, 2026, from [Link]

Sources

- 1. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 2. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-nitroaniline

Introduction: The Strategic Importance of 2-Bromo-4-chloro-6-nitroaniline

This compound is a highly substituted aromatic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of electron-withdrawing (nitro and chloro) and electron-donating (amino) groups, along with a strategically placed bromo substituent, imparts a distinct reactivity profile. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and high-performance dyes. The precise positioning of its functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: Electrophilic Bromination of 4-chloro-2-nitroaniline

The most direct and industrially relevant approach to the synthesis of this compound is the electrophilic aromatic substitution of 4-chloro-2-nitroaniline. This pathway is favored due to the commercial availability of the starting material and the high regioselectivity of the bromination reaction.

The directing effects of the substituents on the aniline ring are paramount to the success of this synthesis. The amino group is a powerful activating group and an ortho-, para-director. The nitro and chloro groups are deactivating groups, with the chloro group being an ortho-, para-director and the nitro group being a meta-director. In 4-chloro-2-nitroaniline, the para position to the amino group is occupied by the chloro group. The ortho positions are at C2 and C6. The C2 position is already substituted with a nitro group. Therefore, the incoming electrophile (bromine) is directed to the vacant C6 position, which is ortho to the strongly activating amino group.

Reaction Mechanism and Rationale

The bromination is typically carried out using a suitable brominating agent in an acidic medium. The acid protonates the amino group to a certain extent, moderating its activating effect and preventing side reactions. The brominating agent, often elemental bromine or a source of electrophilic bromine, is then introduced to initiate the substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) and subsequent deprotonation to restore aromaticity.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details a robust method for the synthesis of this compound from 4-chloro-2-nitroaniline.

Materials and Reagents:

-

4-chloro-2-nitroaniline

-

Sulfuric acid (H₂SO₄)

-

Hydrobromic acid (HBr)

-

Sodium chlorate (NaClO₃)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel (200-300 mesh)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Condenser

-

Thermometer

-

Buchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 90g of 4-chloro-2-nitroaniline to a mixture of 60g of sulfuric acid and 240g of water.[1]

-

Addition of Hydrobromic Acid: To the stirred suspension, add 44.2g of hydrobromic acid.[1]

-

Preparation of Oxidizing Agent: Prepare a solution of 19.5g of sodium chlorate in water.[1]

-

Bromination: Slowly add the sodium chlorate solution dropwise to the reaction mixture. The temperature should be maintained at 35°C during the initial addition and then allowed to rise to 65°C. The reaction is exothermic and requires careful monitoring.[1]

-

Reaction Completion and Isolation: After the addition is complete, maintain the temperature at 65°C until the reaction is complete (monitoring by TLC is recommended). The solid product is then isolated by suction filtration and washed with water.[1]

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1] The pure product is a yellow solid.[1]

Data Presentation: Quantitative Analysis of the Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-nitroaniline | [1] |

| Key Reagents | H₂SO₄, HBr, NaClO₃ | [1] |

| Initial Temperature | 35 °C | [1] |

| Reaction Temperature | 65 °C | [1] |

| Purity of Product | 99.1% | [1] |

| Yield | 95-97.62% | [1] |

| Appearance | Yellow solid | [1] |

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Trustworthiness: A Self-Validating Protocol

The described protocol is designed to be self-validating through several key checkpoints:

-

Purity Assessment: The high purity of the final product (99.1%) is a primary indicator of a successful and clean reaction.[1] This can be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Yield Consistency: The reported high yields of 95-97.62% demonstrate the efficiency of this synthetic route.[1] Consistent yields across multiple runs, under the specified conditions, validate the reliability of the protocol.

-

Spectroscopic Confirmation: The structure of the final product, this compound, can be unequivocally confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with established literature values.

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound via the electrophilic bromination of 4-chloro-2-nitroaniline represents a highly efficient, regioselective, and scalable pathway. The detailed protocol and mechanistic understanding provided in this guide offer researchers and drug development professionals a solid foundation for the reliable production of this important chemical intermediate. The high yields and purity achievable with this method underscore its practical utility in both laboratory and industrial settings.

References

Sources

Starting materials for 2-Bromo-4-chloro-6-nitroaniline synthesis

An In-depth Technical Guide to the Selection and Utilization of Starting Materials for the Synthesis of 2-Bromo-4-chloro-6-nitroaniline

Executive Summary

This technical guide provides a comprehensive analysis of the strategic selection of starting materials for the synthesis of this compound, a key intermediate in the manufacturing of specialized disperse dyes.[1] Moving beyond a simple procedural outline, this document delves into the chemical rationale behind the preferred synthetic pathway, offering a comparative perspective on alternative routes. The core of this guide focuses on the direct bromination of 2-Chloro-4-nitroaniline, identified as the most efficient and industrially viable precursor. A detailed, field-tested experimental protocol is provided, supported by mechanistic insights and process visualization to ensure reproducibility and a thorough understanding of the reaction dynamics. This paper is intended for researchers and process chemists in the fields of dye chemistry and fine chemical synthesis.

Introduction: The Significance of this compound

This compound is a highly substituted aromatic amine that serves as a critical building block in the synthesis of high-performance disperse dyes. Its utility is particularly noted in creating dyes for hydrophobic textiles like polyester. The substitution pattern on the aniline ring is crucial for the final tinctorial and fastness properties of the dyes. The selection of an appropriate starting material is paramount, directly influencing the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. An optimal synthetic route begins with a precursor that is readily available, minimizes the number of reaction steps, and allows for regioselective transformations to achieve high purity and yield of the final product.

Core Synthetic Strategy: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, points to a logical and efficient synthetic pathway. The primary disconnection to consider is the carbon-bromine bond. This suggests an electrophilic aromatic substitution (bromination) as the final key transformation.

Figure 1: Retrosynthetic Analysis

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6), a key substituted nitroaniline intermediate.[1][2][3] Intended for researchers, chemists, and professionals in drug development and materials science, this document delineates the compound's physicochemical properties, validated synthesis protocols, analytical methodologies, and critical safety considerations. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for the effective utilization and handling of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

2-Bromo-6-chloro-4-nitroaniline is a halogenated and nitrated derivative of aniline. The strategic placement of bromo, chloro, and nitro functional groups on the aniline ring imparts specific reactivity, making it a valuable precursor in various organic syntheses. Its identity is confirmed by the IUPAC name 2-bromo-6-chloro-4-nitroaniline.[2] The compound typically appears as a pale yellow to orange crystalline powder.[1]

Table 1: Physicochemical Properties of 2-Bromo-6-chloro-4-nitroaniline

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-6-chloro-4-nitroaniline | [2] |

| Synonyms | 2-Chloro-4-nitro-6-bromoaniline, Benzenamine, 2-bromo-6-chloro-4-nitro- | [2][4][5] |

| CAS Number | 99-29-6 | [1][2][3] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [2][3][6] |

| Molecular Weight | 251.47 g/mol | [2][6] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [1] |

| Melting Point | 176-178 °C | [1][5] |

| Boiling Point | 344.7 °C (Predicted) | [5] |

| Density | 1.909 g/cm³ (Predicted) | [5] |

| pKa | -3.31 (Predicted) | [5] |

Synthesis Protocol: Electrophilic Bromination

The synthesis of 2-Bromo-6-chloro-4-nitroaniline is most commonly achieved via the electrophilic bromination of 2-chloro-4-nitroaniline. The existing electron-withdrawing groups (-Cl, -NO₂) on the ring deactivate it towards electrophilic substitution, necessitating robust reaction conditions. The amino group (-NH₂), being an activating ortho-, para-director, directs the incoming electrophile (bromine) to the ortho position, which is the only available activated position.

Causality in Experimental Design

-

Starting Material : 2-chloro-4-nitroaniline is selected as the precursor because the chloro and nitro groups are already in the desired positions (2 and 4, respectively), simplifying the synthetic route.[1][7]

-

Solvent System : A mixture of acetic acid and water (9:1) serves as the reaction medium.[1][7] Acetic acid is a polar protic solvent that can dissolve the starting material and facilitate the generation of the electrophilic bromine species.

-

Brominating Agent : A combination of potassium bromide (KBr) and a solid oxidant like ZnAl-BrO₃-LDHs (Zinc-Aluminum layered double hydroxides intercalated with bromate) is used.[1][7] This system generates the electrophilic bromine in situ, which is a safer and more controlled method than using elemental bromine directly.

-

Temperature Control : The reaction is maintained at a controlled temperature (30-50°C) to ensure a sufficient reaction rate without promoting side reactions or decomposition of the nitro compound.[1][7]

Step-by-Step Synthesis Methodology

-

Reactant Preparation : In a 50 mL three-neck flask, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 acetic acid/water solvent mixture.[1][7]

-

Temperature Equilibration : Place the flask in a thermostatic magnetic stirring water bath and bring the system to 30°C. Stir for 1 hour to ensure complete dissolution and temperature uniformity.[1][7]

-

Initiation of Bromination : Over a period of 15 minutes, slowly add 1.8 g (1.8 mmol) of the ZnAl-BrO₃-LDHs oxidant in batches. An exothermic reaction may be observed; maintain the temperature at or below 50°C.[1][7]

-

Reaction Monitoring : The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction : Upon completion, cool the reaction mixture and extract the product with dichloromethane. Combine the organic phases.[1][7]

-

Purification : Add silica gel (200-300 mesh) to the combined organic phase for adsorption. Remove the dichloromethane via distillation under reduced pressure. Purify the resulting residue by column chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to yield the pure 2-Bromo-6-chloro-4-nitroaniline.[1][7] The final product is a yellow solid.[1][7]

Synthesis Workflow Diagram

Sources

- 1. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 2. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-6-chloro-4-nitroaniline | CymitQuimica [cymitquimica.com]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-chloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-chloro-6-nitroaniline, a key intermediate in various synthetic pathways, including the development of pharmaceuticals and specialized dyes. This document is intended to be a practical resource for researchers and professionals, offering detailed experimental protocols, data analysis, and contextual insights to facilitate its effective use in the laboratory. The guide covers the compound's molecular and physical characteristics, spectral properties, and includes step-by-step methodologies for its synthesis and characterization.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine, the structural complexity of which lends itself to a variety of chemical transformations. The presence of three distinct functional groups on the aniline ring—a bromine atom, a chlorine atom, and a nitro group—creates a unique electronic and steric environment. This arrangement of electron-withdrawing groups significantly influences the reactivity of the amine functionality and the aromatic ring, making it a valuable precursor in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its efficient handling, purification, and application in multi-step synthetic processes.

Molecular and Physical Characteristics

The fundamental physical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and for predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 99-29-6 | [1][2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [2] |

| Molecular Weight | 251.47 g/mol | [2] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [1] |

| Melting Point | 176-178 °C | [1] |

| Boiling Point | 344.7 °C (Predicted) | [1] |

| Density | 1.909 g/cm³ (Predicted) |

Molecular Structure:

The structure of this compound is depicted below. The strategic placement of the bromo, chloro, and nitro groups ortho and para to the amino group significantly impacts the molecule's reactivity and physical properties.

Caption: Molecular structure of this compound.

Spectral Properties

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons. Due to the asymmetrical substitution pattern, the aromatic protons are not equivalent and would likely appear as distinct signals. The chemical shift of the amine protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies are listed in the table below.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Primary Amine (-NH₂) |

| 1640-1600 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1550-1490 | N-O asymmetric stretching | Nitro group (-NO₂) |

| 1360-1300 | N-O symmetric stretching | Nitro group (-NO₂) |

| ~1600, ~1475 | C=C stretching | Aromatic ring |

| 1100-1000 | C-Cl stretching | Aryl chloride |

| 700-600 | C-Br stretching | Aryl bromide |

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to show absorption maxima characteristic of nitro-substituted anilines. The presence of the nitro group and the halogens on the aromatic ring will influence the position and intensity of the absorption bands.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the bromination of 2-chloro-4-nitroaniline.[5]

Materials:

-

2-Chloro-4-nitroaniline

-

Potassium bromide (KBr)

-

Acetic acid (AcOH)

-

Deionized water

-

Zinc-aluminum layered double hydroxide-supported bromate (ZnAl-BrO₃-LDHs) (or another suitable brominating agent)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 50 mL three-neck flask, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.

-

Place the flask in a thermostatic magnetic stirring water bath and control the temperature at 50 °C.

-

Stir the reaction mixture at 30 °C for 1 hour.

-

Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.

-

After the addition is complete, continue stirring the reaction at 50 °C until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic phases and add silica gel for adsorption.

-

Remove the dichloromethane by distillation under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a yellow solid.

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the crystalline this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (176-178 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range).

-

Repeat the measurement at least twice to ensure accuracy.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent at a given temperature is a measure of the maximum amount of the compound that can dissolve in a given amount of the solvent to form a saturated solution.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, dimethyl sulfoxide)

-

Small test tubes or vials with caps

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

Procedure (Qualitative):

-

Place approximately 10-20 mg of this compound into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

-

Allow the mixture to stand and observe if the solid has dissolved completely, partially, or not at all.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

-

Repeat the procedure for each solvent.

Note: For quantitative solubility determination, a more rigorous method involving the preparation of a saturated solution, filtration, and concentration analysis (e.g., by UV-Vis spectroscopy or HPLC) would be required.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in synthetic chemistry. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals, enabling the safe and effective use of this versatile chemical intermediate. A thorough understanding of its physical and spectral properties is fundamental to its successful application in the development of novel molecules and materials.

References

Sources

- 1. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 2. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Guide to 2-Bromo-6-chloro-4-nitroaniline: An In-depth Technical Overview

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6), a key intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development. It offers a detailed examination of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a thorough interpretation of the spectral data, underpinned by established principles of spectroscopy and supported by data from analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for acquiring these spectra, ensuring scientific integrity and reproducibility. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide a robust and practical resource.

Introduction

2-Bromo-6-chloro-4-nitroaniline is a polysubstituted aromatic amine characterized by the presence of electron-withdrawing nitro and halogen groups, as well as an electron-donating amino group. This unique combination of substituents significantly influences its chemical reactivity and provides distinct signatures in various spectroscopic analyses. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide aims to provide a definitive spectroscopic profile of this compound, enabling its unambiguous identification and characterization.

Molecular Structure and Properties:

-

Chemical Name: 2-Bromo-6-chloro-4-nitroaniline

-

CAS Number: 99-29-6[1]

-

Molecular Formula: C₆H₄BrClN₂O₂[1]

-

Molecular Weight: 251.47 g/mol [1]

-

Appearance: Pale yellow to orange powder or crystals[1]

-

Melting Point: 176-178 °C[1]

Caption: Molecular structure of 2-Bromo-6-chloro-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-6-chloro-4-nitroaniline is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the nitro, bromo, and chloro substituents will significantly deshield the aromatic protons, shifting their resonances downfield.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~8.2 - 8.5 | Doublet | Aromatic H (H-3) |

| ~8.0 - 8.3 | Doublet | Aromatic H (H-5) |

| ~5.0 - 6.0 | Broad Singlet | Amine (-NH₂) |

Interpretation:

The two aromatic protons are expected to appear as doublets due to ortho-coupling. The exact chemical shifts are influenced by the combined electronic effects of the substituents. The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The downfield shift of the aromatic protons is a direct consequence of the strong electron-withdrawing capacity of the nitro group and the halogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the six unique carbon environments in the aromatic ring. The chemical shifts are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~148 - 152 | C-NO₂ |

| ~140 - 145 | C-NH₂ |

| ~125 - 130 | C-H |

| ~120 - 125 | C-H |

| ~115 - 120 | C-Cl |

| ~105 - 110 | C-Br |

Interpretation:

The carbon attached to the nitro group (C-NO₂) is expected to be the most downfield due to the strong deshielding effect. The carbon attached to the amino group (C-NH₂) will also be downfield, but less so than the nitro-substituted carbon. The carbons bearing the halogen atoms (C-Br and C-Cl) will have their chemical shifts influenced by both inductive and resonance effects. The two carbons attached to hydrogen (C-H) will be the most shielded among the aromatic carbons.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-Bromo-6-chloro-4-nitroaniline.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections.

-

Reference the spectrum using either an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| ~3100 | C-H Aromatic Stretch | Aromatic Ring |

| 1600 - 1640 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1600 | C=C Aromatic Stretch | Aromatic Ring |

| 1500 - 1550 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1330 - 1370 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| ~1100 | C-Cl Stretch | Chloro Group |

| 550 - 650 | C-Br Stretch | Bromo Group |

Interpretation:

The FT-IR spectrum of 2-Bromo-6-chloro-4-nitroaniline will be dominated by the characteristic absorptions of the amine and nitro groups. The primary amine will show two distinct N-H stretching bands in the high-frequency region. The nitro group will exhibit two strong, characteristic stretching bands for the asymmetric and symmetric N-O vibrations. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for FT-IR spectroscopic analysis (KBr Pellet Method).

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 2-Bromo-6-chloro-4-nitroaniline with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (usually of a blank KBr pellet or ambient air).

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be displayed in terms of either transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. For 2-Bromo-6-chloro-4-nitroaniline, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

Expected Mass Spectral Data (Electron Ionization):

| m/z | Assignment | Interpretation |

| 250/252/254 | [M]⁺ | Molecular ion peak cluster, showing isotopic patterns for Br and Cl. |

| 220/222/224 | [M-NO]⁺ | Loss of a nitro radical. |

| 204/206/208 | [M-NO₂]⁺ | Loss of a nitro group. |

| 173/175 | [M-Br]⁺ | Loss of a bromine radical. |

| 125 | [M-Br-Cl-HCN]⁺ | Further fragmentation. |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for fragments containing these halogens.

Interpretation:

The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of 2-Bromo-6-chloro-4-nitroaniline. The relative intensities of the isotopic peaks will confirm the presence of one bromine and one chlorine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO). Subsequent fragmentation may involve the loss of the halogen atoms and cleavage of the aromatic ring.

Experimental Protocol for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

-

GC-MS System Parameters:

-

Injector: Split/splitless injector, typically operated at a temperature of 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient program is used to ensure good separation, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap, scanning a mass range of, for example, 50-350 amu.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak is analyzed for the molecular ion and fragmentation pattern.

-

The obtained spectrum can be compared with library spectra for confirmation.

-

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive framework for the identification and characterization of 2-Bromo-6-chloro-4-nitroaniline. The combined use of NMR, FT-IR, and MS allows for an unambiguous structural elucidation. The detailed experimental methodologies are designed to ensure the acquisition of high-quality, reproducible data. This guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, facilitating its effective application in various fields of chemical science.

References

-

PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

- Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

1H NMR spectrum of 2-Bromo-4-chloro-6-nitroaniline

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-chloro-6-nitroaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules. This document moves beyond a simple data report, offering insights into the underlying principles that govern the spectral output, detailing a robust experimental protocol, and grounding the analysis in authoritative scientific literature.

Introduction: The Molecule and the Method

This compound is a polysubstituted aromatic amine.[1][2][3] Its utility often lies as an intermediate in the synthesis of more complex molecules, such as azo dyes.[4] Given the specific substitution pattern on the benzene ring, confirming the precise isomer is critical for any subsequent application.

¹H NMR spectroscopy is an indispensable analytical technique for this purpose. It provides detailed information about the electronic environment of each proton in a molecule, allowing for unambiguous structural confirmation. By analyzing the chemical shift, integration, and multiplicity of the NMR signals, we can map the proton framework of the molecule.

Structural Analysis and Predicted Spectral Characteristics

To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and the electronic influence of its substituents.

Caption: Structure of this compound.

The molecule possesses three distinct types of protons:

-

Two aromatic protons (H-3 and H-5).

-

Two amine protons (-NH₂).

The substituents exert strong electronic effects that dictate the chemical shifts of the aromatic protons.

-

-NH₂ (Amine): A powerful electron-donating group (EDG) through resonance. It increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded (shift to a lower ppm value).

-

-NO₂ (Nitro): A very strong electron-withdrawing group (EWG) through both resonance and induction. It significantly decreases electron density on the ring, causing deshielding (shift to a higher ppm value).[5]

-

-Br (Bromo) and -Cl (Chloro): These halogens are electron-withdrawing through induction but weakly electron-donating through resonance. Overall, they are considered deactivating groups.

In this specific arrangement:

-

H-5: Is ortho to the powerfully withdrawing nitro group and meta to the withdrawing chloro group. This proton is expected to be significantly deshielded and appear at a high chemical shift.

-

H-3: Is ortho to the withdrawing bromine group and meta to the withdrawing nitro group. This proton will also be deshielded, but likely less so than H-5.

-

-NH₂: The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad signal.

Predicted Spectral Details

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-5 | ~8.0 - 8.5 | Doublet (d) | Jmeta = ~2-3 Hz | 1H |

| H-3 | ~7.5 - 8.0 | Doublet (d) | Jmeta = ~2-3 Hz | 1H |

| -NH₂ | Variable (e.g., ~5.0 - 7.0) | Broad Singlet (br s) | None | 2H |

Causality Behind Predictions:

-

Multiplicity: The two aromatic protons, H-3 and H-5, are separated by four bonds. This results in a weak long-range coupling known as meta-coupling (⁴J). According to the n+1 rule, each proton will be split into a doublet (n=1 neighbor, so 1+1=2). The expected coupling constant (J) for meta-coupling is small, typically 2-3 Hz.

-